molecular formula C12H13N9O5S B11084108 2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide

2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide

Cat. No.: B11084108
M. Wt: 395.36 g/mol
InChI Key: RNGDUROUYJCPLT-UHFFFAOYSA-N
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Description

2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including nitro, sulfanyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide typically involves multiple steps. One common route includes the nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine . This intermediate is then reacted with 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, while the triazolyl and sulfanyl groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N9O5S

Molecular Weight

395.36 g/mol

IUPAC Name

2-[3-nitro-5-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanyl-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C12H13N9O5S/c1-17-6-7(18(2)12(24)19(3)8(6)23)14-10(17)27-11-15-9(21(25)26)16-20(11)4-5(13)22/h4H2,1-3H3,(H2,13,22)

InChI Key

RNGDUROUYJCPLT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SC3=NC(=NN3CC(=O)N)[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Origin of Product

United States

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